molecular formula C20H13N3O3S B2507084 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide CAS No. 477325-68-1

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide

Cat. No.: B2507084
CAS No.: 477325-68-1
M. Wt: 375.4
InChI Key: WITJPIHSNKMOCF-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. It features a 4-nitrobenzamide moiety, a well-known pharmacophore, linked to a fused, polycyclic 4,5-dihydroacenaphtho[5,4-d]thiazole heterocyclic system . This unique structure combines an electron-withdrawing nitro group, which can influence a compound's electronic properties and metabolic stability , with a rigid, planar heterocyclic scaffold capable of engaging in key intermolecular interactions like π-π stacking and hydrogen bonding . Potential Research Applications & Value This compound is of significant interest in medicinal chemistry for probing new therapeutic leads. Based on studies of analogous structures, its potential research applications likely include: • Enzyme Inhibition: Heterocyclic compounds containing nitrogen and sulfur atoms, particularly thiazole and triazole derivatives, are frequently investigated as inhibitors of metabolic enzymes such as lipoxygenases (LOX) . The structural features of this compound suggest it could serve as a valuable lead for developing anti-inflammatory agents . • Antimicrobial & Anticancer Screening: Thiazole-containing derivatives are widely explored for their antimicrobial and cytotoxic activities . The complex architecture of this molecule makes it a prime candidate for in vitro screening against various bacterial strains and cancer cell lines to establish structure-activity relationships (SAR) . Inferred Mechanism of Action The proposed mechanism of action may involve interaction with enzyme active sites or cellular receptors. The heterocyclic core may facilitate binding via hydrophobic interactions and hydrogen bonding, while the nitro group could be reduced to form reactive intermediates that contribute to biochemical effects such as enzyme inhibition . Important Notice This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-nitro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(12-6-8-14(9-7-12)23(25)26)22-20-21-18-15-3-1-2-11-4-5-13(17(11)15)10-16(18)27-20/h1-3,6-10H,4-5H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITJPIHSNKMOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the acenaphthothiazole core, followed by the introduction of the nitrobenzamide group through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide exerts its effects is related to its ability to interact with specific molecular targets. The nitrobenzamide moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the acenaphthothiazole core may interact with proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Spectroscopic and Physical Properties

Comparative spectroscopic data reveal structural distinctions:

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key NMR Shifts (δ, ppm) MS Fragments (m/z)
Target Compound* Not reported ~1670–1715 (amide) Aromatic H: ~7.3–8.3 (acenaphthene) Not available
Not specified Not reported Diphenylethyl CH₂: ~4.5–5.0 347 (M⁺), 269 (fragment)
(Compound 6) 160 1606 (amide) Aromatic H: 7.36–8.13 (thiadiazole) 348 (M⁺), 105 (base peak)
(8a) 290 1679, 1605 (2 C=O) Pyridine H: 8.04–8.39 415 (M⁺+1), 76 (base peak)

Key Observations :

  • Thermal Stability : High melting points in analogs like (8a, 290°C) suggest that the acenaphtho-thiazole system may similarly enhance thermal stability due to extended conjugation.
  • Fragmentation Patterns : The base peak at m/z 76 in (8a) indicates cleavage of the benzamide group, while ’s fragment at m/z 269 corresponds to nitrobenzoyl ion formation. These patterns aid structural validation for the target compound.

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula: C24H16N2OS
  • Molecular Weight: 380.4616 g/mol
  • CAS Number: 6262-41-5

The compound features a complex structure that includes a thiazole ring and a nitrobenzamide moiety, which are known to contribute to its biological activity.

1. Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The nitro group plays a crucial role in the mechanism of action, as it can be reduced to form reactive intermediates that bind to DNA and induce cell death. For instance, nitro derivatives are effective against various pathogens, including bacteria and fungi. The mechanism typically involves:

  • Reduction of Nitro Group: This process generates toxic intermediates that interact with nucleophilic sites on biomolecules.
  • DNA Interaction: Covalent binding to DNA leads to nuclear damage and apoptosis in microbial cells .

2. Anti-inflammatory Activity

Research indicates that compounds containing nitro groups can exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For example:

  • iNOS Inhibition: Some derivatives have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β .

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Nitro compounds are known to induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: The reduction of nitro groups may lead to increased ROS levels, which can trigger apoptotic pathways in tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • Compounds with similar structures have shown inhibitory effects on enzymes like COX-2 and iNOS, leading to decreased inflammation and pain.
  • DNA Damage:
    • The formation of reactive intermediates from the nitro group can result in DNA strand breaks, which is a critical pathway for the anticancer effects observed in various studies.
  • Electrophilic Interactions:
    • The electrophilic nature of the nitro group allows it to interact with nucleophiles in proteins, altering their function and contributing to its biological effects .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • A study demonstrated that derivatives with similar thiazole structures exhibited significant antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Another research article reported that nitrobenzamide derivatives showed promising results in inhibiting tumor growth in xenograft models by inducing apoptosis via ROS generation .

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